molecular formula C11H10N2O2 B8686608 7-Methoxyquinoline-3-carboxamide

7-Methoxyquinoline-3-carboxamide

Cat. No.: B8686608
M. Wt: 202.21 g/mol
InChI Key: QKCIIQAKZMRIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinoline-3-carboxamide is a quinoline derivative characterized by a methoxy group at position 7 and a carboxamide moiety at position 2. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antiangiogenic properties, with substituents modulating bioavailability, target affinity, and metabolic stability .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-methoxyquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-15-9-3-2-7-4-8(11(12)14)6-13-10(7)5-9/h2-6H,1H3,(H2,12,14)

InChI Key

QKCIIQAKZMRIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Substituted o-Amino Benzaldehydes

The quinoline core is typically constructed via cyclization of substituted o-amino benzaldehydes. For 7-methoxyquinoline-3-carboxamide, isovanillin (3-hydroxy-4-methoxybenzaldehyde) serves as a critical starting material. Alkylation of isovanillin introduces protective groups or additional substituents, followed by bromination to yield intermediates like 3-bromo-4-methoxybenzaldehyde . Subsequent Suzuki coupling with arylboronic acids introduces aromatic diversity at the 6-position, though this step is omitted in the 7-methoxy derivative.

Cyclization with ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) at 100°C generates the quinoline ring system. Hydrolysis of the ester intermediate with 5% NaOH yields the corresponding carboxylic acid, a precursor for carboxamide formation.

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate is converted to the carboxamide using coupling agents. A representative procedure involves dissolving the acid in dry DMF, followed by activation with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) . After stirring for 2 hours, primary or secondary amines (e.g., cyclopropylamine) and N,N-diisopropylethylamine (DIEA) are added, yielding the target carboxamide in 65–85% yield after recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Dimethylformamide (DMF) is preferred for its ability to dissolve polar intermediates, while sodium tert-butoxide in DMF facilitates formamide-mediated reactions for chloro intermediates. For example, reacting 4-chloro-7-methoxyquinoline-6-carboxylic acid with formamide and sodium tert-butoxide at 0–5°C achieves 90% conversion to the carboxamide.

Temperature and Time Considerations

Low-temperature conditions (0–10°C) minimize side reactions during amidation, whereas cyclization steps require elevated temperatures (75–80°C) to drive ring closure. Extended stirring times (5–8 hours) ensure complete conversion, particularly in SNAr reactions involving chloroquinoline intermediates.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethyl acetate/water mixtures or column chromatography using silica gel. For polymorphic control, anti-solvent crystallization with acetone/water mixtures yields high-purity crystalline forms.

Analytical Techniques

  • Powder X-ray Diffraction (PXRD) : Differentiates polymorphic forms (e.g., Form-S vs. Form-L1) by distinct diffraction patterns.

  • NMR Spectroscopy : Confirms regiochemistry, with methoxy protons resonating at δ 3.9–4.1 ppm and carboxamide NH signals at δ 8.2–8.5 ppm.

  • HPLC : Monitors reaction progress and purity, typically achieving >98% purity for pharmaceutical-grade material.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization/Amidation3-Bromo-4-methoxybenzaldehydeHOBt, EDC·HCl, DIEA65–7595–98
Formamide-Mediated4-Chloro-7-methoxyquinoline-6-carboxylic acidFormamide, NaOtBu85–9098–99
Suzuki CouplingArylboronic acidsPd(PPh3)4, K2CO370–8090–95

The formamide-mediated method offers superior yields and purity, avoiding side products from ester hydrolysis. In contrast, Suzuki coupling introduces versatility for 6-substituted derivatives but requires costly palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Methoxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer therapy and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-3-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical profiles of 7-methoxyquinoline-3-carboxamide can be contextualized by comparing it to structurally related quinoline derivatives:

Compound Name Substituents & Key Features Biological Activity Key References
This compound - Methoxy (C7), carboxamide (C3) Inferred: Antiangiogenic, cytostatic effects
Linomide - N-phenylmethyl, hydroxyl (C4), carboxamide (C3) Antiangiogenic (40% tumor blood flow reduction)
(R)-7-Chloro-6-methoxyquinoline-3-carboxamide - Chloro (C7), methoxy (C6), pyridinyl-ethylamino (C4) Potential kinase inhibition (structural analog)
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid - Fluoro (C7), hydroxyl (C4), methoxy (C6), carboxylic acid (C3) Inferred antimicrobial activity
7-Methoxyquinoline-3-carboxylic acid hydrochloride - Methoxy (C7), carboxylic acid (C3), hydrochloride salt Intermediate in drug synthesis

Key Findings

Substituent Impact on Bioactivity Methoxy Groups: Positional methoxy substitutions (C6 vs. C7) influence solubility and steric hindrance. For example, 6-methoxy variants (e.g., 6-Methoxyquinoline-3-carboxylic acid ) exhibit altered pharmacokinetics compared to 7-methoxy derivatives. Carboxamide vs. Carboxylic Acid: The carboxamide group in this compound enhances membrane permeability relative to carboxylic acid analogs (e.g., 7-Methoxyquinoline-3-carboxylic acid hydrochloride ). This modification is critical for oral bioavailability in drug candidates.

Antiangiogenic Activity Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide) demonstrates dose-dependent antiangiogenic effects by inhibiting endothelial cell migration and invasion .

Antimicrobial Potential Fluoro- and hydroxy-substituted analogs (e.g., 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid ) show antimicrobial activity, likely via topoisomerase inhibition. The carboxamide variant may retain this activity but with improved selectivity.

Synthetic Utility Derivatives like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate highlight the role of cyclopropyl and fluoro groups in enhancing metabolic stability, a feature applicable to optimizing this compound.

Physicochemical Properties

Property This compound (Inferred) 7-Methoxyquinoline-3-carboxylic Acid Linomide
Molecular Weight ~220-230 g/mol 239.66 g/mol 298.33 g/mol
LogP ~2.1 (moderate lipophilicity) 1.8 (hydrophilic due to COOH) 3.5 (highly lipophilic)
Solubility Moderate (amide enhances permeability) Low (carboxylic acid) Low (bulky N-phenylmethyl)
Ionization State Neutral Anionic (at physiological pH) Neutral

Q & A

Q. What are the common synthetic routes for 7-methoxyquinoline-3-carboxamide, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step pathways involving heterocyclization, functional group modifications, and amide coupling. A general approach includes:

  • Heterocyclization : Starting from substituted anilines (e.g., 3-methoxyaniline), reaction with ethoxymethylenemalonic ester forms intermediates like (3-methoxyaniline)-methylenemalonic ester, which cyclizes under heat to yield the quinoline core .
  • Methoxylation : Introduction of the methoxy group via nucleophilic substitution using sodium methoxide, as demonstrated in similar quinoline syntheses .
  • Carboxamide Formation : Coupling the quinoline-3-carboxylic acid intermediate with amines using coupling agents like EDC/HOBt.

Q. Optimization Tips :

  • Control temperature during heterocyclization (e.g., 250–270°C for decarboxylation steps) to minimize side reactions .
  • Use polar aprotic solvents (DMF, DMSO) for methoxylation to enhance reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at C7, carboxamide at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C12H11N2O2C_{12}H_{11}N_2O_2).
  • HPLC/UPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) and UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based protocols .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at C4, methoxy at C7) to isolate contributing factors .
  • Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What computational methods are effective for predicting the binding modes of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like DNA gyrase or topoisomerases. Prioritize poses with hydrogen bonds between the carboxamide and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories (e.g., GROMACS/AMBER) to evaluate entropy-enthalpy trade-offs .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

Q. How can the solubility and bioavailability of this compound be improved for in vivo studies?

  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles or liposomes to improve aqueous solubility and target delivery .
  • Salt Formation : Prepare hydrochloride or mesylate salts to increase crystallinity and dissolution rates .

Q. What strategies mitigate toxicity concerns associated with quinoline-based compounds like this compound?

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify toxic metabolites (e.g., reactive quinone intermediates) .
  • Selective Targeting : Conjugate with targeting ligands (e.g., folate for cancer cells) to reduce off-target effects .
  • In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., genotoxic nitro groups) .

Methodological Challenges

Q. How should researchers address low yields in the final amide coupling step of this compound synthesis?

  • Coupling Reagent Optimization : Test alternatives to EDC (e.g., HATU, DCC) in DMF or THF .
  • Activation of Carboxylic Acid : Pre-activate with NHS esters or mixed anhydrides to enhance reactivity .
  • Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) to isolate pure product .

Q. What are the best practices for validating the selectivity of this compound in enzyme inhibition assays?

  • Counter-Screening : Test against related enzymes (e.g., other kinase isoforms) to confirm specificity .
  • Cellular Target Engagement : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify target modulation in live cells .
  • Kinetic Studies : Determine KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.